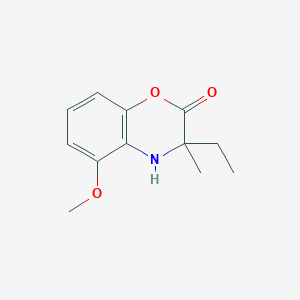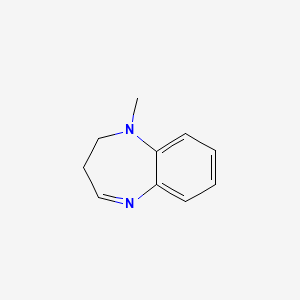
1-Methyl-2,3-dihydro-1H-1,5-benzodiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2,3-dihydro-1H-1,5-benzodiazepine is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anti-anxiety, anticonvulsant, and muscle relaxant properties. This particular compound is characterized by a benzene ring fused with a seven-membered diazepine ring, which includes nitrogen atoms at positions 1 and 5.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methyl-2,3-dihydro-1H-1,5-benzodiazepine can be synthesized through various methods. One common approach involves the condensation of aromatic o-diamines with ketones. For instance, the reaction of o-phenylenediamine with acetone in the presence of a catalyst such as BiCl3 can yield 1,5-benzodiazepines . The reaction typically proceeds under mild conditions and shows good functional group compatibility.
Another method involves the use of γ-Fe2O3@SiO2/Ce(OTf)3 as a catalyst in a one-pot three-component domino reaction. This method allows for the efficient synthesis of 1,5-benzodiazepine-2,3-dicarboxylates by reacting substituted 1,2-phenylenediamine, β-carbonyl esters, and ethyl glyoxylate or ethyl pyruvate in ethanol at ambient temperature .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar catalytic processes. The choice of catalyst and reaction conditions can vary depending on the desired yield and purity of the final product. Catalysts such as BiCl3 and γ-Fe2O3@SiO2/Ce(OTf)3 are preferred due to their efficiency and recyclability.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-2,3-dihydro-1H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Halogenated or nitrated benzodiazepine derivatives.
Applications De Recherche Scientifique
1-Methyl-2,3-dihydro-1H-1,5-benzodiazepine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use as an anxiolytic, anticonvulsant, and muscle relaxant.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Methyl-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets and pathways. It is known to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This leads to its anxiolytic and anticonvulsant effects. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and anticonvulsant properties.
2-Methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine: Shares a similar core structure but with different substituents.
Uniqueness
1-Methyl-2,3-dihydro-1H-1,5-benzodiazepine is unique due to its specific substitution pattern, which can influence its pharmacological activity and chemical reactivity. Its methyl group at position 1 and the dihydro nature of the compound contribute to its distinct properties compared to other benzodiazepines.
Propriétés
Numéro CAS |
787518-40-5 |
|---|---|
Formule moléculaire |
C10H12N2 |
Poids moléculaire |
160.22 g/mol |
Nom IUPAC |
1-methyl-2,3-dihydro-1,5-benzodiazepine |
InChI |
InChI=1S/C10H12N2/c1-12-8-4-7-11-9-5-2-3-6-10(9)12/h2-3,5-7H,4,8H2,1H3 |
Clé InChI |
IIWNRRWSRCQSLR-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC=NC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


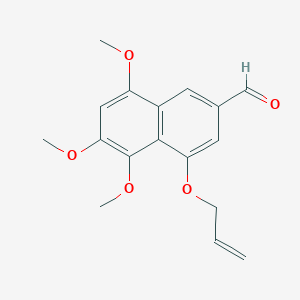
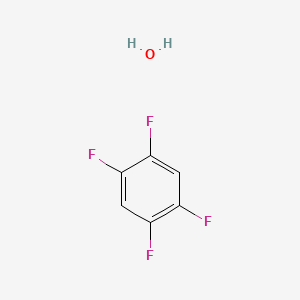
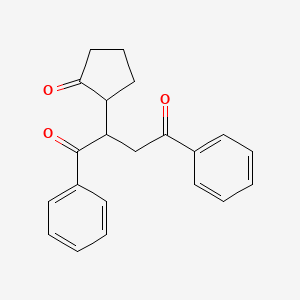
![2-[(2-Aminophenyl)sulfanyl]-3-(4-nitrophenyl)-1-phenylpropan-1-one](/img/structure/B14219257.png)
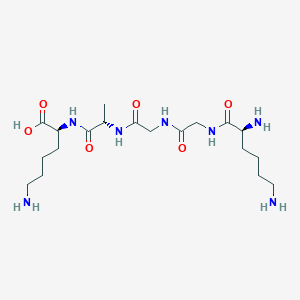
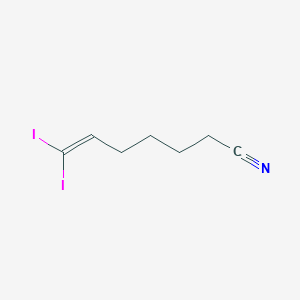
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-ethyl-N'-(1-phenylethyl)urea](/img/structure/B14219267.png)

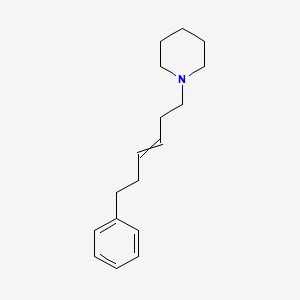
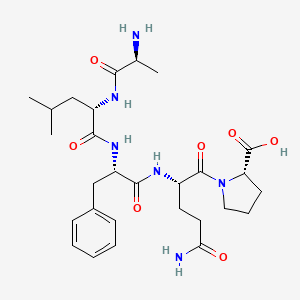
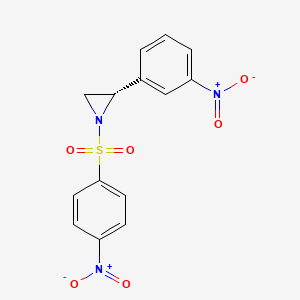
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B14219305.png)

